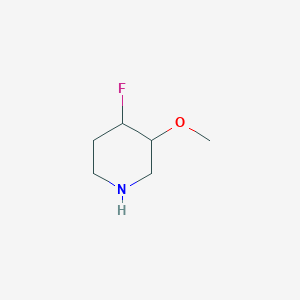

4-Fluoro-3-methoxy-piperidine

Beschreibung

Significance of the Piperidine (B6355638) Scaffold in Synthetic Chemistry

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a ubiquitous structural motif in a vast array of pharmaceuticals and natural alkaloids. Current time information in Bangalore, IN.researchgate.net Its prevalence stems from its ability to adopt well-defined three-dimensional conformations, which allows for the precise spatial orientation of appended functional groups to interact with biological targets. nih.govacs.org The saturated nature of the piperidine ring provides a robust and stable framework, while the nitrogen atom can act as a key hydrogen bond acceptor or a point of attachment for various substituents. This versatility makes the piperidine scaffold a privileged structure in drug design, with derivatives being developed for a wide range of therapeutic applications, including as analgesics, antivirals, and antipsychotics. sigmaaldrich.com The development of efficient and cost-effective methods for the synthesis of substituted piperidines is, therefore, a significant focus of modern organic chemistry. mdpi.com

Role of Fluorine and Methoxy (B1213986) Substituents in Piperidine Derivatives

The strategic introduction of fluorine atoms and methoxy groups onto the piperidine scaffold can profoundly influence the physicochemical and pharmacological properties of the resulting molecule.

Fluorine , the most electronegative element, is often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modulate basicity (pKa). nih.gov The substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the drug's half-life. Furthermore, the strong carbon-fluorine bond can lead to favorable conformational changes that enhance interaction with target proteins. nih.gov The position of the fluorine atom on the piperidine ring is crucial; for instance, fluorination can significantly lower the basicity of the piperidine nitrogen, which can in turn affect its interaction with biological targets like the hERG channel, potentially reducing cardiac toxicity. nih.gov

The methoxy group (-OCH3) can also impart significant changes to a molecule's properties. It can act as a hydrogen bond acceptor and its presence can influence the compound's solubility and lipophilicity. The methoxy group's electron-donating effects can alter the electronic environment of the molecule, potentially impacting its receptor binding affinity. smolecule.com In some contexts, the introduction of a methoxy group can improve the pharmacokinetic profile of a compound.

The combination of both fluorine and methoxy substituents on a piperidine ring, as in 4-Fluoro-3-methoxy-piperidine, presents a compelling strategy for fine-tuning molecular properties to achieve a desired biological effect.

Historical Context of Fluorinated Piperidine Synthesis and Applications

The journey into the synthesis of fluorinated piperidines is a chapter in the broader story of organofluorine chemistry, which gained significant momentum in the mid-20th century. nih.gov Initially, the selective introduction of fluorine into organic molecules was a formidable challenge for synthetic chemists. nih.gov Early methods were often harsh and lacked selectivity.

A significant breakthrough came with the development of dearomatization-hydrogenation processes, which allowed for the synthesis of fluorinated piperidines from readily available fluoropyridine precursors. nih.gov This method involves the reduction of the aromatic pyridine (B92270) ring, which can be achieved with high diastereoselectivity, providing control over the spatial arrangement of the fluorine substituents. nih.gov Researchers like Glorius and colleagues have made significant contributions by developing rhodium and palladium-catalyzed hydrogenation methods that are effective for a wide range of fluoropyridines. mdpi.com These advancements have made a diverse array of fluorinated piperidines more accessible for investigation in drug discovery and materials science. nih.gov

Chemical and Physical Properties of this compound Isomers

The specific properties of this compound can vary depending on the stereochemistry of the molecule. Below are the properties of some of its isomers.

Table 1: Physicochemical Properties of (3R)-3-fluoro-4-methoxypiperidine

| Property | Value |

| Molecular Formula | C6H12FNO |

| Molecular Weight | 133.16 g/mol |

| XLogP3-AA | 0.3 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 2 |

| Rotatable Bond Count | 1 |

| Exact Mass | 133.090292168 Da |

| Topological Polar Surface Area | 21.3 Ų |

| Heavy Atom Count | 9 |

| Data sourced from PubChem CID 175540889 nih.gov |

Table 2: Properties of (3S,4R)-3-Fluoro-4-methoxypiperidine hydrochloride

| Property | Value |

| Molecular Formula | C6H13ClFNO |

| Molecular Weight | 169.62 g/mol |

| Physical Description | White to off-white solid |

| Melting Point | 146-147°C |

| Boiling Point | 283°C |

| Solubility | Soluble in water and methanol (B129727) |

| Data sourced from Smolecule smolecule.com |

Research and Applications

While "this compound" itself is primarily a building block in synthetic chemistry, its various isomers have been noted for their potential in research and as precursors to more complex molecules. For instance, the hydrochloride salt of the (3S,4R) isomer is recognized for its potential as a building block for compounds targeting neurodegenerative diseases and cancer. smolecule.com The specific stereochemistry of these molecules is often critical for their interaction with biological targets. smolecule.com The synthesis of such chiral piperidine derivatives often involves multi-step processes, starting from precursors like 3-fluoro-4-methoxybenzaldehyde. smolecule.com

The development of synthetic routes to access specific stereoisomers of fluorinated piperidines, such as the all-cis-(multi)fluorinated piperidines, represents a significant advancement in the field, opening up new avenues for creating novel and structurally diverse molecules for pharmaceutical and medicinal chemistry. nih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H12FNO |

|---|---|

Molekulargewicht |

133.16 g/mol |

IUPAC-Name |

4-fluoro-3-methoxypiperidine |

InChI |

InChI=1S/C6H12FNO/c1-9-6-4-8-3-2-5(6)7/h5-6,8H,2-4H2,1H3 |

InChI-Schlüssel |

WCURJGXXCIBMBM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CNCCC1F |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 Fluoro 3 Methoxy Piperidine and Its Analogues

Retrosynthetic Analysis of the 4-Fluoro-3-methoxy-piperidine Scaffold

A retrosynthetic analysis of the this compound scaffold outlines several logical bond disconnections to identify viable starting materials and synthetic strategies. The primary disconnections focus on the carbon-fluorine bond and the bonds forming the piperidine (B6355638) ring itself.

One major retrosynthetic pathway involves a Functional Group Interconversion (FGI) at the C-4 position. This approach disconnects the C-F bond, leading back to a key intermediate, a 4-hydroxy-3-methoxy-piperidine derivative. This hydroxyl group can be introduced via reduction of a corresponding ketone, 3-methoxy-piperidin-4-one. The hydroxyl group serves as a precursor for nucleophilic fluorination.

A second family of strategies involves the disconnection of the piperidine ring . This opens up several possibilities based on cyclization reactions:

Intramolecular C-N bond formation: Disconnecting the N1-C2 or N1-C6 bond leads to an acyclic amino-halide or amino-epoxide precursor. The piperidine ring is then formed via an intramolecular nucleophilic substitution.

Reductive amination: Disconnecting two C-N bonds (N1-C2 and N1-C6) points towards a 1,5-dicarbonyl compound, which can undergo a reductive cyclization with an amine source like ammonia (B1221849) to form the piperidine ring.

Radical cyclization: Disconnecting a C-C bond (e.g., C3-C4 or C4-C5) in a radical-mediated approach suggests an acyclic precursor, such as an unsaturated amine, that can be cyclized to form the heterocyclic ring. mdpi.com

These retrosynthetic pathways form the basis for the direct synthesis routes discussed in the following sections.

Direct Synthesis Routes

The forward synthesis of this compound can be achieved through several direct routes, broadly categorized as nucleophilic substitution on a preformed ring or cyclization reactions to construct the piperidine scaffold.

Nucleophilic Substitution Reactions

The most direct approach to introduce the fluorine atom at the C-4 position is through a nucleophilic substitution reaction on a suitably functionalized 3-methoxy-piperidine precursor. A common strategy involves the conversion of a hydroxyl group into a fluorine atom. clockss.org

The synthesis typically starts from a protected 3-methoxy-piperidin-4-one. Reduction of the ketone provides the corresponding 4-hydroxypiperidine (B117109) derivative. This alcohol can then be subjected to deoxyfluorination. A variety of modern fluorinating agents are available for this transformation, offering different levels of reactivity and selectivity. The choice of reagent can influence the stereochemical outcome of the reaction. For instance, reagents like diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are commonly employed for such transformations. ucla.eduresearchgate.net The reaction proceeds via activation of the hydroxyl group, followed by an SN2 attack of the fluoride (B91410) ion. caltech.edu

The stereochemistry at the C-3 and C-4 positions is a critical aspect of this synthesis. The reduction of the ketone can lead to either cis or trans isomers of the 4-hydroxy-3-methoxy-piperidine intermediate, depending on the reducing agent and reaction conditions. Subsequent fluorination often proceeds with inversion of configuration at the C-4 center. For example, synthesis of cis-4-fluoro-3-hydroxypiperidines has been reported, highlighting the control over stereochemistry that can be achieved. clockss.org

| Reaction Step | Reagents and Conditions | Key Transformation | Reference |

| Ketone Reduction | NaBH₄, MeOH | 3-methoxy-piperidin-4-one to 4-hydroxy-3-methoxy-piperidine | General textbook knowledge |

| Deoxyfluorination | DAST, CH₂Cl₂ | 4-hydroxy-3-methoxy-piperidine to this compound | ucla.edu |

| Alternative Fluorination | PyFluor, KHF₂, CH₃CN | Hydroxyl to fluorine conversion | organic-chemistry.org |

| Stereoselective Fluorination | Me₄NF, DMSO | Bromide to fluoride substitution, yielding cis-product | clockss.org |

Cyclization Reactions for Piperidine Ring Formation

An alternative to modifying a pre-existing ring is to construct the this compound scaffold through cyclization of an acyclic precursor. This approach allows for the introduction of the required substituents before the ring-closing step.

Intramolecular cyclization is a powerful strategy for forming the piperidine ring. mdpi.com In a typical approach, an acyclic precursor containing a nitrogen nucleophile and an electrophilic carbon center at appropriate positions is synthesized. The ring closure is then induced, usually under basic conditions, to form the C-N bond. mdpi.com

For the synthesis of this compound, a possible precursor would be a 5-halo-3-fluoro-4-methoxy-pentylamine derivative. The fluorine and methoxy (B1213986) groups are installed on the linear chain first. Treatment of this precursor with a base would then trigger an intramolecular SN2 reaction, where the amine nitrogen attacks the carbon bearing the halogen, leading to the formation of the piperidine ring. The stereochemistry of the substituents on the acyclic chain will determine the final stereochemistry of the cyclic product. mdpi.com

| Cyclization Type | Precursor | Typical Reagents | Mechanism | Reference |

| Intramolecular SN2 | Acyclic amino-halide | NaH, K₂CO₃ | Nucleophilic attack of amine on alkyl halide | mdpi.com |

| Alkene Amination | Unsaturated amine | Gold(I) or Palladium(II) catalysts | Metal-catalyzed addition of amine to a double bond | mdpi.com |

Reductive cyclization, often involving reductive amination, provides an efficient route to the piperidine core. organic-chemistry.orgyoutube.com This strategy typically involves the reaction of a dicarbonyl compound with an amine, where the initially formed imines or enamines undergo cyclization and subsequent reduction in a one-pot process. researchgate.net

A plausible synthesis for this compound via this route would start with a 1,5-dicarbonyl precursor or a suitable equivalent, such as a keto-aldehyde, that already contains the fluoro and methoxy substituents at the desired positions. Reaction of this difunctional precursor with ammonia or a primary amine (which can later be removed) in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) would lead to the formation of the piperidine ring. organic-chemistry.orgyoutube.com The reducing agent is chosen for its ability to selectively reduce the iminium ion intermediate in the presence of the remaining carbonyl groups. youtube.com

| Strategy | Precursors | Reducing Agent | Key Features | Reference |

| Reductive Amination | 1,5-Dicarbonyl compound, Ammonia/Primary Amine | NaBH₃CN, NaBH(OAc)₃ | One-pot formation of two C-N bonds | organic-chemistry.org |

| Reductive Cyclization of Nitro-Mannich Adducts | Amino acetals from nitro-Mannich reaction | H₂, Pd/C | Diastereoselective cyclization | mdpi.com |

| Iron-Catalyzed Reductive Amination | ω-Amino fatty acids | Phenylsilane, Fe catalyst | Cyclization via imine formation and reduction | mdpi.com |

Radical-mediated cyclizations offer a modern and powerful alternative for constructing the piperidine ring, often under mild conditions. mdpi.com These reactions involve the generation of a radical species that undergoes an intramolecular addition to an unsaturated bond, leading to the formation of the cyclic system. nih.gov

For the synthesis of this compound, a potential strategy would involve the radical cyclization of an unsaturated amine precursor. For example, an N-alkenylamine containing a halogen atom or another radical precursor group could be used. The reaction can be initiated by various means, including the use of radical initiators like AIBN with tributyltin hydride, or more modern photoredox catalysis. nih.gov In a photoredox-catalyzed approach, visible light is used to generate a radical from a suitable precursor (e.g., an aryl halide or an alkyl halide), which then undergoes a regioselective cyclization to furnish the piperidine scaffold. nih.gov The stereochemical outcome can often be controlled by the geometry of the transition state during the cyclization step. mdpi.com

| Initiation Method | Precursor Type | Catalyst/Initiator | Mechanism Highlights | Reference |

| Tin-Mediated | Unsaturated halo-amine | Bu₃SnH, AIBN | Chain reaction involving tin radicals | bioorganica.com.ua |

| Photoredox Catalysis | N-Aryl acrylamide (B121943) with a radical precursor | Organic photoredox catalyst (e.g., 3DPAFIPN), Hünig's base | Single Electron Transfer (SET) to generate aryl/alkyl radical | nih.gov |

| Cobalt-Catalyzed | Linear amino-aldehyde | Cobalt(II) catalyst | Radical cyclization with potential for competitive 1,5-H-transfer | mdpi.com |

| Light-Mediated | Ene-vinylidenecyclopropane | Iridium(III) photocatalyst | Access to fluorinated heterocycles via radical carbocyclization | mdpi.com |

Hydrogenation and Reduction of Precursor Heterocycles

The reduction of heteroaromatic precursors, particularly substituted pyridines, represents a direct and widely employed strategy for accessing saturated heterocycles like this compound. This approach involves the saturation of the pyridine (B92270) ring through the addition of hydrogen, which can be achieved via various catalytic and chemical methods. The primary challenge lies in achieving high chemo- and stereoselectivity, especially when multiple functional groups are present on the pyridine ring.

Catalytic Hydrogenation

Catalytic hydrogenation is a cornerstone for the synthesis of substituted piperidines from their corresponding pyridine precursors. asianpubs.org This method involves the use of a metal catalyst and a hydrogen source to reduce the aromatic ring. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yields and selectivity, particularly for fluorinated substrates where hydrodefluorination is a common side reaction. nih.gov

A significant advancement in this area is the development of a robust protocol for the cis-selective hydrogenation of fluoropyridines. acs.orgnih.gov This method utilizes a commercially available heterogeneous catalyst, palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of an acid like aqueous HCl. The acidic conditions protonate the substrate, which facilitates the reduction while minimizing catalyst poisoning. acs.orgnih.gov This approach has proven effective for a broad range of (multi)fluorinated pyridines, yielding the desired all-cis-fluorinated piperidines. acs.orgnih.gov

Rhodium-based catalysts have also been successfully employed. For instance, a one-pot dearomatization–hydrogenation (DAH) process using a rhodium–carbene complex can produce all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov This strategy first breaks the aromaticity of the fluoropyridine precursor via dearomatization with an additive like pinacol (B44631) borane (B79455) (HBpin), followed by the complete saturation of the resulting intermediates through hydrogenation. nih.govspringernature.com While effective for many substrates, 2- and 4-fluoropyridine (B1266222) derivatives can sometimes yield hydrodefluorinated products as the major species. nih.gov

Platinum(IV) oxide (PtO₂, Adams' catalyst) is another classic catalyst used for pyridine hydrogenation. asianpubs.org Hydrogenation of substituted pyridines, including 2-fluoro pyridines, has been successfully carried out using PtO₂ in glacial acetic acid under hydrogen pressure to yield the corresponding piperidine derivatives. asianpubs.org

| Catalyst System | Precursor Type | Key Features | Selectivity | Reference |

|---|---|---|---|---|

| Pd(OH)₂/C, aq. HCl, MeOH | Fluoropyridines | Robust, simple, uses commercial catalyst, prevents catalyst poisoning via protonation. | High cis-selectivity. | acs.org, nih.gov |

| [Rh(COD)Cl]₂/CAAC, HBpin | Fluoropyridines | One-pot dearomatization–hydrogenation (DAH) process. | High cis-diastereoselectivity. | nih.gov |

| PtO₂ (Adams' catalyst), Acetic Acid | Substituted Pyridines (incl. 2-fluoropyridine) | Classic method, requires hydrogen pressure. | Yields corresponding piperidines. | asianpubs.org |

Chemoselective Reduction Techniques

Achieving chemoselectivity is paramount when the precursor heterocycle contains other reducible functional groups. Several techniques have been developed to selectively reduce the pyridine ring while preserving moieties such as esters, ketones, or other aromatic systems.

One powerful method involves transfer hydrogenation catalyzed by rhodium complexes. A system using [Cp*RhCl₂]₂ promoted by an iodide anion can efficiently reduce quaternary pyridinium (B92312) salts in a formic acid/triethylamine (B128534) mixture. researchgate.netliv.ac.uk A notable feature of this protocol is that the substitution pattern on the pyridinium ring can direct the outcome, leading to either fully saturated piperidines or partially reduced 1,2,3,6-tetrahydropyridines in a highly chemoselective manner. researchgate.netliv.ac.uk

Borane catalysts also offer excellent chemoselectivity. The use of B(C₆F₅)₃ with hydrosilanes and amines as reducing agents enables a cascade process of dearomative hydrosilylation followed by transfer hydrogenation. dicp.ac.cn This system demonstrates broad functional-group tolerance, capable of reducing the pyridine ring while leaving ketones, esters, nitro groups, and even other heteroarenes like benzofurans untouched. dicp.ac.cn Another borane-catalyzed approach uses a chiral spiro-bicyclic bisborane catalyst with pinacolborane (HBpin) and an acidic amide. nih.gov This method achieves highly chemoselective and enantioselective reduction of 2-vinyl-substituted pyridines, proceeding through a 1,4-hydroboration followed by a transfer hydrogenation cascade that preserves the vinyl group for further functionalization. nih.gov

Directed ortho-Metalation and Substitution Approaches

Directed ortho-metalation (DoM) is a potent strategy for the functionalization of aromatic rings, including pyridine. This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, creating a stabilized carbanion that can be trapped by various electrophiles. For the synthesis of a 3-substituted piperidine like this compound, this strategy can be applied to a suitably protected pyridine precursor.

The process typically involves a two-step sequence: DoM of a pyridine derivative followed by catalytic hydrogenation of the resulting substituted pyridine. thieme-connect.com For instance, a methoxy group can itself act as a DMG, although stronger DMGs like amides are often used for higher efficiency. harvard.edu In the context of synthesizing this compound, one could envision a scenario starting with a 4-fluoropyridine. A directing group could be installed at the 2-position, followed by metalation at the 3-position and subsequent quenching with an electrophile to introduce the methoxy group or a precursor. The directing group would then be removed, and the substituted pyridine hydrogenated.

A more direct approach could involve the DoM of a 3-bromopyridine (B30812) derivative at the C-4 position, followed by quenching with an appropriate electrophile and subsequent hydrogenation. researchgate.net The use of hindered amide bases such as TMPMgCl•LiCl has been shown to effect efficient metalation of electron-poor heteroarenes, even those with sensitive functional groups. harvard.edu The N-oxide functionality can also serve as a powerful directing group for the selective ortho-metalation of pyridines using Grignard reagents, allowing for the introduction of substituents at the 2-position. diva-portal.org

Multi-component Reactions in Piperidine Synthesis

Multi-component reactions (MCRs) offer a highly efficient pathway to complex molecular scaffolds like functionalized piperidines in a single synthetic operation. bas.bgtaylorfrancis.com These reactions combine three or more starting materials in one pot to form a product that contains portions of all the initial reactants, adhering to principles of atom economy and environmental friendliness. bas.bg

The synthesis of highly functionalized piperidines is often achieved through a pseudo-five-component reaction involving an aromatic aldehyde, an amine, and a β-dicarbonyl compound (two equivalents of each of the first two reactants and one of the latter). researchgate.net Various catalysts have been employed to promote this transformation, including nano-crystalline solid acids (like nano-sulfated zirconia), L-proline, InCl₃, and calixarenes. bas.bgconicet.gov.ar

For example, a one-pot condensation of β-ketoesters, aromatic aldehydes, and various amines using p-sulfonic acid calix[n]arenes as recyclable organocatalysts in refluxing methanol (B129727) affords densely functionalized piperidines in very good yields. conicet.gov.ar Similarly, an efficient protocol has been developed using a pseudo five-component reaction between aromatic aldehydes, ammonium (B1175870) acetate, substituted β-nitrostyrenes, and Meldrum's acid to generate a wide range of structurally interesting piperidines. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), have also been used as biocatalysts for the MCR of benzaldehyde, aniline, and acetoacetate (B1235776) esters, demonstrating the versatility of this approach. rsc.org

| Catalyst | Reaction Type | Reactants | Key Advantages | Reference |

|---|---|---|---|---|

| Nano-sulfated zirconia | Pseudo-five-component | 1,3-dicarbonyls, amines, aromatic aldehydes | Short reaction times, mild conditions, reusable catalyst. | bas.bg |

| p-Sulfonic acid calix[n]arenes | Pseudo-five-component | β-ketoesters, aromatic aldehydes, amines | High yields, environmentally benign, reusable organocatalyst. | conicet.gov.ar |

| Immobilized CALB | Three-component | Benzaldehyde, aniline, acetoacetate ester | First biocatalytic MCR for piperidines, reusable catalyst. | rsc.org |

| None (catalyst-free) | Pseudo-five-component | β-nitrostyrenes, Meldrum's acid, aldehydes, ammonium acetate | Diversity-oriented synthesis of highly functionalized piperidines. | acs.org |

Novel Synthetic Strategies

The development of novel synthetic strategies continues to provide more efficient and selective access to complex piperidine structures. These modern methods often leverage new catalytic systems and reaction cascades to build the heterocyclic core with high levels of control.

Organocatalysis in Piperidine Synthesis

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to metal-based catalysts. rsc.org In piperidine synthesis, organocatalysts have been instrumental in developing asymmetric routes to chiral, enantiomerically enriched products.

One prominent approach is the intramolecular aza-Michael reaction, where an N-tethered alkene undergoes cyclization. The use of a quinoline-based organocatalyst in combination with trifluoroacetic acid has been shown to afford enantiomerically enriched 2,5- and 2,6-disubstituted piperidines. mdpi.com

Domino reactions catalyzed by organocatalysts provide a highly efficient means of constructing polysubstituted piperidines. For instance, an O-TMS protected diphenylprolinol can catalyze a domino Michael addition/aminalization process between aldehydes and trisubstituted nitroolefins. acs.org This method allows for the formation of four contiguous stereocenters in the piperidine ring in a single step with excellent enantioselectivity. acs.org

Furthermore, combining organocatalysis with biocatalysis in a hybrid cascade process represents a novel strategy. A transaminase can be used to generate a reactive imine intermediate from a bio-derived amine, which then enters an organocatalytic Mannich reaction to build the piperidine scaffold, as demonstrated in the synthesis of various 2-substituted piperidines. rsc.org

Flow Chemistry Approaches.

The application of flow chemistry to the synthesis of piperidine scaffolds, including those with fluorine and methoxy substituents, represents a significant advancement in process efficiency, safety, and scalability. Continuous-flow methodologies offer enhanced control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, selectivities, and the potential for automated, multi-step syntheses.

Recent research has highlighted the utility of flow chemistry in the preparation of structurally diverse fluorinated piperidines. While a direct flow synthesis of this compound is not extensively documented, the principles and methodologies applied to analogous structures provide a clear blueprint for its potential synthesis. Key strategies include photochemical decarboxylative fluorination and multi-step continuous-flow systems.

A notable development in the synthesis of fluorinated piperidines is the use of flow photochemistry. For instance, the synthesis of enantiopure (3S,5S)-1-((benzyloxy)carbonyl)-5-fluoropiperidine-3-carboxylic acid has been successfully scaled up using a flow photochemical decarboxylative fluorination approach. acs.orgacs.org This method involves the use of a photoredox catalyst to mediate the fluorination of a carboxylic acid precursor. The transition from batch to a continuous-flow setup allows for efficient irradiation and precise temperature control, which is crucial for minimizing byproduct formation and ensuring reaction consistency. acs.orgacs.org

In a typical flow process for decarboxylative fluorination, a solution of the piperidine-3-carboxylic acid precursor, a photocatalyst, and a fluorine source like Selectfluor are pumped through a transparent reactor, often made of fluorinated ethylene (B1197577) propylene (B89431) (FEP) tubing, which is irradiated with a light source (e.g., a halogen lamp). The continuous nature of the process allows for the rapid optimization of reaction conditions, such as residence time and reagent stoichiometry, to maximize the yield and diastereoselectivity of the fluorinated piperidine product. acs.orgacs.org

The table below summarizes the key parameters and outcomes of a representative flow photochemical decarboxylative fluorination for a piperidine analogue.

Electrochemical flow synthesis also presents a viable route for accessing piperidine derivatives. nih.govrug.nl Anodic oxidation in a microfluidic electrolysis cell can be used to introduce a methoxy group at the α-position to the nitrogen in an N-formylpiperidine precursor. nih.gov This methoxylated intermediate can then serve as a precursor for further functionalization. This approach highlights the potential for electrochemical methods to be integrated into a multi-step flow sequence for the synthesis of complex piperidines.

The table below outlines a representative electrochemical flow methoxylation process.

Stereochemical Considerations in 4 Fluoro 3 Methoxy Piperidine Synthesis

Importance of Stereocontrol in Fluorinated Piperidine (B6355638) Synthesis

The piperidine scaffold is one of the most common heterocyclic motifs found in pharmaceuticals. nih.govsnnu.edu.cn When a fluorine atom is introduced, its high electronegativity and the strength of the carbon-fluorine bond can lead to enhanced metabolic stability and modulated basicity (pKa) of the piperidine nitrogen. whiterose.ac.uk These modifications can improve a drug candidate's pharmacokinetic profile.

The stereochemical configuration of fluorinated piperidines is crucial. The orientation of the fluorine atom (axial or equatorial) can significantly affect the molecule's conformation and its ability to bind to target proteins. nih.gov For instance, in the case of a kinesin spindle protein (KSP) inhibitor, the axial isomer was found to be more basic and was selected for clinical evaluation. nih.gov Therefore, synthetic methods that allow for the precise control and selective formation of a single desired stereoisomer are essential to isolate the therapeutic benefits and minimize off-target effects. ontosight.airesearchgate.net The synthesis of multifluorinated piperidines presents even greater challenges, often requiring multi-step, complex procedures to establish the desired stereochemistry. nih.gov

Asymmetric Synthesis Approaches

Asymmetric synthesis provides the tools to create specific stereoisomers of chiral molecules like 4-fluoro-3-methoxy-piperidine, which contains two stereocenters at the C3 and C4 positions. These approaches are broadly categorized into methods using chiral auxiliaries, asymmetric catalysis, and diastereoselective strategies.

Chiral Auxiliaries and Reagents

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter is created, the auxiliary is removed. This strategy has been applied to the synthesis of enantioenriched fluorinated piperidines.

One established method involves preparing an oxazolidine-substituted pyridine (B92270), which is then hydrogenated in a diastereoselective manner. nih.govacs.org The chiral auxiliary guides the hydrogenation to occur from a specific face. Subsequent in-situ cleavage of the auxiliary yields the enantioenriched piperidine. nih.govacs.org For example, a phenylglycinol-based fluorinated oxazolidine (B1195125) has demonstrated high potential as a chiral auxiliary for diastereoselective alkylation reactions. academie-sciences.fr Another approach uses a Strecker-type reaction on chiral intermediates to produce enantiopure α-trifluoromethyl-pipecolic acid precursors. academie-sciences.fr These strategies highlight the utility of auxiliaries in creating stereodefined piperidine rings that can be further elaborated. mdpi.com

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more atom-economical and efficient approach than the use of stoichiometric chiral auxiliaries.

Chiral Ligand-Mediated Reactions

In this approach, a transition metal is complexed with a chiral ligand to create a catalyst that facilitates enantioselective transformations. Rhodium, ruthenium, and palladium catalysts are commonly used for the asymmetric hydrogenation of pyridine precursors to form chiral piperidines. mdpi.comnih.gov

A key strategy involves the asymmetric hydrogenation of pyridinium (B92312) salts or fluorinated enamides using catalysts like iridium(I) complexes with P,N-ligands or ruthenium catalysts. nih.govscientificupdate.com For the synthesis of a syn-3-fluoro-4-aminopiperidine, a ruthenium catalyst was effective for the asymmetric hydrogenation of a fluoro-enamide, achieving the product with a high enantiomeric excess (ee) of 86%. scientificupdate.com Similarly, rhodium-catalyzed asymmetric reductive Heck reactions of boronic acids with activated pyridine derivatives have been developed to produce 3-substituted tetrahydropyridines with excellent enantioselectivity, which can then be reduced to the corresponding piperidines. snnu.edu.cn The palladium-catalyzed asymmetric allylic alkylation of α-fluoro-β-ketoesters, using chiral Trost ligands, has also been developed, yielding products in up to 92% ee that serve as precursors to 3-fluoropiperidines. whiterose.ac.uk

| Catalytic System | Transformation | Substrate Type | Result (ee/dr) | Reference(s) |

| Ru-catalyst / Ti(OiPr)₄ | Asymmetric Hydrogenation | Fluoro-enamide | 86% ee | scientificupdate.com |

| Rh-catalyst / Chiral Ligand | Asymmetric Reductive Heck | Phenyl pyridine-1(2H)-carboxylate | High ee | snnu.edu.cn |

| Pd-catalyst / Trost Ligand | Asymmetric Allylic Alkylation | α-fluoro-β-ketoester | Up to 92% ee | whiterose.ac.uk |

| Ir(I)-catalyst / P,N-Ligand | Asymmetric Hydrogenation | 2-substituted pyridinium salt | High ee | nih.gov |

| Rh(I)-complex / H-Bpin | Dearomatization-Hydrogenation | Fluoropyridine | High dr | nih.govmdpi.com |

Enzyme-Catalyzed Transformations

Enzymes are highly efficient and stereoselective catalysts that operate under mild conditions. Their application in the synthesis of fluorinated piperidines is a growing area of interest. Methods such as dynamic kinetic resolution (DKR) and asymmetric transamination are particularly powerful.

For the synthesis of a syn-1,2-amino-fluoro-piperidine, a dynamic kinetic asymmetric transamination of a corresponding fluoroketone was developed as a cost-effective and efficient route. researchgate.net This enzymatic approach avoids the need for direct stereoselective fluorination. scientificupdate.com Enzymes like lipases can be used for the kinetic resolution of racemic intermediates, and aldolases can catalyze asymmetric aldol (B89426) condensations to create chiral precursors for piperidine synthesis. researchgate.netacs.org Supramolecular clusters of fluoro-alcohols and amines have also been shown to act as artificial cyclases, mimicking enzymes to achieve shape-selective and diastereoselective polyene cyclizations. nih.gov

Diastereoselective Synthesis

When a molecule has two or more stereocenters, diastereomers can exist. Diastereoselective synthesis aims to control the relative configuration between these centers. For this compound, this means selectively forming the cis or trans isomer.

A highly effective strategy for producing all-cis-(multi)fluorinated piperidines is the dearomatization-hydrogenation of fluoropyridine precursors. nih.gov This one-pot process, often catalyzed by rhodium complexes, proceeds with high diastereoselectivity. nih.govmdpi.com Heterogeneous hydrogenation using palladium catalysts has also been shown to be a robust method for the cis-selective reduction of fluoropyridines, yielding products with good to excellent diastereoselectivities. nih.govacs.org

Another powerful technique is the diastereoselective epoxidation of tetrahydropyridine (B1245486) intermediates followed by regioselective ring-opening. acs.org By using a directing group on the nitrogen, the epoxidation can be guided to a specific face of the double bond. Subsequent nucleophilic attack by a fluoride (B91410) source (e.g., HF) or a methoxide (B1231860) source would open the epoxide to install the substituents with a defined relative stereochemistry. acs.org A practical synthesis of ethyl cis-4-amino-3-methoxy-1-piperidine carboxylate, a key intermediate for the drug cisapride, has been accomplished from 1-methyl-1,2,3,6-tetrahydropyridine (B20088) via the formation of a cis-fused oxazolidinopiperidine. researchgate.net

| Method | Key Transformation | Selectivity | Product Type | Reference(s) |

| Dearomatization-Hydrogenation | Rh-catalyzed dearomatization and hydrogenation of fluoropyridines | High diastereoselectivity | all-cis-(multi)fluorinated piperidines | nih.govmdpi.com |

| Heterogeneous Hydrogenation | Pd-catalyzed reduction of fluoropyridines | cis-selective | Fluorinated piperidines | nih.govacs.org |

| Directed Epoxidation | Epoxidation of tetrahydropyridines followed by nucleophilic ring-opening | High diastereoselectivity | Densely substituted, oxygenated piperidines | acs.org |

| Reductive Cyclization | Diastereoselective reductive cyclization of amino acetals | Stereochemistry controlled by initial Mannich reaction | Substituted piperidines | mdpi.com |

| Nucleophilic Substitution | Lewis acid-catalyzed substitution on 2-methoxypiperidines | cis or trans selectivity depending on substrate | 2,3-disubstituted piperidines | acs.org |

Resolution of Racemic Mixtures

The synthesis of this compound often results in a racemic mixture, a 1:1 mixture of enantiomers. As enantiomers can have different physiological effects, their separation is a critical step in the development of chiral drugs. ardena.com The primary methods for resolving these mixtures are diastereomeric salt formation and chiral chromatography.

Diastereomeric salt formation is a classical and effective method for resolving racemic amines like piperidine derivatives. nih.gov This technique involves reacting the racemic mixture with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a mixture of two diastereomeric salts. Unlike enantiomers, diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. ardena.com

The success of this method hinges on the careful selection of the chiral resolving agent and the crystallization solvent. nih.govunchainedlabs.com For piperidine derivatives, common chiral acids used as resolving agents include tartaric acid and its derivatives, such as L-(-)-di-p-toluoyltartaric acid. google.com The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts; a larger difference facilitates a more complete separation. unchainedlabs.com After separation, the desired enantiomer of the piperidine is recovered by treating the isolated diastereomeric salt with a base to remove the chiral auxiliary. While effective, this method can require extensive screening of different resolving agents and solvent systems to achieve optimal separation. nih.gov

Table 1: Examples of Chiral Resolving Agents for Piperidine Derivatives

| Resolving Agent | Chemical Structure | Application Notes |

| L-(-)-Dibenzoyltartaric acid | C₁₈H₁₄O₈ | Used for the resolution of various piperidine intermediates. google.com |

| L-(-)-Di-p-toluoyltartaric acid | C₂₀H₁₈O₈ | Effective in separating racemic mixtures of fluorinated piperidines. |

| (R,R)-Tartaric acid | C₄H₆O₆ | A common and cost-effective resolving agent for basic compounds. semanticscholar.org |

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. mdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer of the racemic mixture. sigmaaldrich.com The differential interaction leads to different retention times for the enantiomers as they pass through the chromatography column, allowing for their separation. mdpi.com

Various types of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose (B160209) derivatives), proteins, and synthetic polymers. sigmaaldrich.com The choice of CSP and the mobile phase composition are critical for achieving good separation. For piperidine derivatives, polysaccharide-based CSPs are often effective. sigmaaldrich.com Chiral chromatography can be performed using high-performance liquid chromatography (HPLC), supercritical fluid chromatography (SFC), or gas chromatography (GC). mdpi.com While often more expensive than diastereomeric salt formation, especially on a large scale, chiral chromatography can offer higher purity and is a valuable tool when classical resolution fails. nih.gov

Conformational Analysis and Stereoelectronic Effects

The three-dimensional shape, or conformation, of the this compound molecule is not static. The piperidine ring can adopt various conformations, with the chair conformation being the most stable. The substituents on the ring can occupy either axial or equatorial positions, and their preferences are governed by a combination of steric and stereoelectronic effects. beilstein-journals.orgresearchgate.net

The introduction of a fluorine atom onto the piperidine ring has a significant impact on its conformational preferences. d-nb.infonih.gov Due to its high electronegativity, fluorine can participate in various non-covalent interactions that stabilize specific conformations. acs.org In many fluorinated piperidines, there is a notable preference for the fluorine atom to occupy an axial position, which is counterintuitive based on steric hindrance alone. beilstein-journals.orgresearchgate.net This preference is often attributed to stabilizing hyperconjugative and electrostatic interactions. researchgate.netnih.gov

Specifically, hyperconjugation can occur between an anti-periplanar C-H bond and the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F). researchgate.net This interaction helps to stabilize the axial orientation of the fluorine. The conformational equilibrium can also be influenced by the solvent polarity, with more polar solvents often favoring the conformer with the larger dipole moment. d-nb.info

Table 2: Conformational Preferences in Fluorinated Piperidines

| Compound | Substituent Position | Preferred Conformation | Key Stabilizing Interaction | Reference |

| 3-Fluoropiperidinium | 3-Fluoro | Axial | Charge-dipole (C-F···N⁺) | beilstein-journals.orgresearchgate.net |

| N-protected 3,5-Difluoropiperidine | 3,5-Difluoro | Axial (in polar solvents) | Solvation effects | d-nb.infonih.gov |

Advanced Characterization Techniques for this compound

A comprehensive search for scientific literature and spectral data concerning the chemical compound "this compound" has revealed a significant lack of available information in publicly accessible databases and publications. Despite targeted searches for advanced characterization data, including various spectroscopic analyses, no specific experimental findings for this particular molecule could be retrieved.

The intended scope of this article was to provide a detailed overview of the spectroscopic and analytical techniques used to characterize this compound, structured around the following outline:

Advanced Characterization Techniques for 4 Fluoro 3 Methoxy Piperidine

Spectroscopic Analysis

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

However, the absence of empirical data for 4-Fluoro-3-methoxy-piperidine prevents a detailed, evidence-based discussion within these subsections. Scholarly articles, chemical repositories, and spectral databases that were queried did not yield specific NMR (¹H, ¹³C, ¹⁹F, or 2D), mass spectrometry, or vibrational spectroscopy (IR, Raman) data for this compound.

While information exists for isomers and related derivatives, such as cis-3-fluoro-4-methoxy-piperidine and other substituted piperidines, the strict focus on "this compound" as per the instructions means that data from these other compounds cannot be used as a substitute. The precise substitution pattern of the fluorine at the 4-position and the methoxy (B1213986) group at the 3-position of the piperidine (B6355638) ring is what defines the unique chemical and spectral properties of the target molecule.

Therefore, until research containing the synthesis and detailed analytical characterization of this compound is published and made available, it is not possible to populate the requested sections with the required scientifically accurate, data-driven content.

X-ray Crystallography for Solid-State Structure Determination

No published X-ray crystallography data for this compound could be located. This technique is fundamental for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing definitive information on bond lengths, bond angles, and conformation. Such an analysis would be invaluable for understanding the solid-state structure of this compound, including the orientation of the fluoro and methoxy substituents on the piperidine ring. However, at present, the crystal structure of this specific compound has not been publicly reported.

Elemental Analysis (CHN)

Specific experimental data from CHN (Carbon, Hydrogen, Nitrogen) elemental analysis for this compound is not available in the reviewed literature. This routine analytical technique is used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample, which serves to confirm the empirical formula of a synthesized compound.

For the molecular formula of this compound, C₆H₁₂FNO, the theoretical elemental composition can be calculated as follows:

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 6 | 72.06 | 54.16 |

| Hydrogen | H | 1.008 | 12 | 12.096 | 9.09 |

| Fluorine | F | 19.00 | 1 | 19.00 | 14.27 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 10.53 |

| Oxygen | O | 16.00 | 1 | 16.00 | 12.02 |

| Total | 133.17 | 100.00 |

Note: This table represents theoretical values, not experimental findings.

Advanced Microscopic Techniques for Material Characterization

There are no specific studies in the public domain that employ advanced microscopic techniques, such as Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM), for the material characterization of this compound. These methods are typically used to investigate the morphology, topography, and composition of a material at the micro- and nanoscale. Without experimental work, no data on the particle size, shape, or surface features of this particular compound can be reported.

Computational Approaches in the Study of 4 Fluoro 3 Methoxy Piperidine

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to model the electronic structure of molecules. These methods can predict a wide range of molecular properties with high accuracy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are employed to find the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For 4-Fluoro-3-methoxy-piperidine, DFT would be used to determine bond lengths, bond angles, and dihedral angles of its most stable conformers. The choice of the functional and basis set is crucial for the accuracy of these calculations. rsc.org For similar molecules, hybrid functionals like B3LYP are commonly used in conjunction with basis sets such as 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. acs.org

The optimized geometry provides insights into the steric and electronic effects of the fluorine and methoxy (B1213986) substituents on the piperidine (B6355638) ring. The table below illustrates the kind of data that would be obtained from a DFT geometry optimization of this compound.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |

| Bond Length | C | F | - | - | e.g., 1.35 Å |

| Bond Angle | C | C | F | - | e.g., 109.5° |

| Dihedral Angle | F | C | C | O | e.g., 60.0° |

Note: The values in this table are illustrative and represent the type of data generated by DFT calculations.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the excited states of molecules. rsc.org This method is particularly useful for predicting spectroscopic properties, such as the UV-Vis absorption spectrum. By calculating the energies of electronic transitions from the ground state to various excited states, TD-DFT can help to interpret experimental spectra. acs.org For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption. These calculations are typically performed on the DFT-optimized geometry.

The analysis of molecular orbitals (MOs) and electron density provides a deeper understanding of a molecule's reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. acs.org

For this compound, the distribution of the HOMO and LUMO across the molecule would reveal the regions most susceptible to electrophilic and nucleophilic attack, respectively. The electron density distribution, often visualized as a molecular electrostatic potential (MEP) map, can also identify electron-rich and electron-poor regions of the molecule, providing further clues about its reactivity.

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the atoms change over time. For this compound, MD simulations can be used to explore its conformational landscape and identify the most stable chair and boat conformations of the piperidine ring. These simulations can also provide insights into the interactions of the molecule with its environment, such as a solvent or a biological target like an enzyme. nih.gov

In Silico Modeling of Chemical Reactivity and Selectivity

Computational methods can be used to model the chemical reactivity and selectivity of this compound. By calculating the energies of transition states and reaction intermediates for various possible reaction pathways, it is possible to predict the most likely products of a reaction. For example, in silico modeling could be used to predict the regioselectivity and stereoselectivity of reactions involving the piperidine ring or its substituents. Reactivity descriptors derived from DFT calculations, such as the Fukui functions and local softness, can also be used to predict the most reactive sites in the molecule.

Prediction of Spectroscopic Parameters

In addition to UV-Vis spectra, computational methods can also be used to predict other spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating NMR chemical shifts. rsc.org By comparing the predicted NMR spectra with experimental data, it is possible to confirm the structure of a synthesized compound. Theoretical predictions of vibrational frequencies from DFT calculations can also aid in the interpretation of infrared (IR) and Raman spectra. acs.org

The following table shows the kind of data that would be generated from a computational prediction of spectroscopic parameters for this compound.

| Spectroscopic Parameter | Nucleus/Group | Predicted Value |

| ¹H NMR Chemical Shift | H attached to C4 | e.g., 4.5 ppm |

| ¹³C NMR Chemical Shift | C4 | e.g., 85 ppm |

| ¹⁹F NMR Chemical Shift | F attached to C4 | e.g., -180 ppm |

| IR Vibrational Frequency | C-F stretch | e.g., 1100 cm⁻¹ |

Note: The values in this table are illustrative and represent the type of data generated by these computational methods.

Analysis of Intramolecular Charge Transfer

Intramolecular charge transfer (ICT) is a fundamental process in molecular electronics and photophysics, where an electron is transferred from a donor to an acceptor group within the same molecule upon photoexcitation. This phenomenon is crucial in designing molecules with specific optical and electronic properties. In substituted piperidines, the nitrogen atom can act as an electron donor, while various substituents can function as electron acceptors.

Computational techniques such as Time-Dependent Density Functional Theory (TD-DFT) are pivotal in elucidating the nature of excited states and the possibility of ICT. These calculations can predict the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing a quantitative measure of the energy gap and the spatial distribution of these frontier orbitals. A significant spatial separation of the HOMO and LUMO would indicate a charge-transfer character in the excited state. For a molecule like this compound, computational analysis would likely focus on how the interplay between the fluorine and methoxy substituents influences the localization of the HOMO and LUMO on different parts of the molecule.

First Order Hyperpolarizability Calculation for Non-linear Optical Behavior

The study of non-linear optical (NLO) properties of molecules is a burgeoning field with applications in telecommunications, optical computing, and data storage. The first-order hyperpolarizability (β) is a key parameter that quantifies the second-order NLO response of a molecule. Molecules with large β values are sought after for their potential in NLO materials.

Computational quantum chemistry provides a powerful tool for the prediction of hyperpolarizability. Methods such as DFT and Hartree-Fock theory can be employed to calculate the components of the β tensor. These calculations are sensitive to the molecular geometry and the electronic structure. For piperidine derivatives, the introduction of electron-donating and electron-withdrawing groups can significantly enhance the NLO response.

In the case of this compound, the fluorine atom acts as an electron-withdrawing group, while the methoxy group can be electron-donating. This donor-acceptor substitution pattern is a common strategy for designing NLO-active molecules. Computational studies on similar substituted cyclic amines would be necessary to predict the magnitude of the first-order hyperpolarizability of this compound. The calculations would involve optimizing the molecular geometry and then computing the static or frequency-dependent hyperpolarizabilities. The results would provide insight into its potential as a component in NLO materials.

Mulliken Atomic Charges and Thermodynamic Properties

Mulliken population analysis is a method for estimating partial atomic charges from quantum chemical calculations. wikipedia.orgchemrxiv.orgq-chem.comuni-muenchen.de These charges provide a simplified picture of the electron distribution in a molecule, which is useful for understanding its reactivity and intermolecular interactions. wikipedia.orgchemrxiv.orgq-chem.comuni-muenchen.de The calculation of Mulliken charges is a standard feature of many computational chemistry software packages and is typically performed after a self-consistent field calculation (like Hartree-Fock or DFT).

For this compound, a Mulliken population analysis would reveal the extent of charge polarization induced by the electronegative fluorine atom and the methoxy group. It is expected that the fluorine atom would carry a significant negative partial charge, while the adjacent carbon and the nitrogen atom would have their electron densities modified accordingly.

Thermodynamic properties, such as enthalpy, entropy, and Gibbs free energy, are crucial for understanding the stability and reactivity of a compound. Computational methods, particularly DFT, are widely used to calculate these properties with a high degree of accuracy. nih.gov These calculations typically involve frequency analysis of the optimized molecular geometry to obtain vibrational frequencies, which are then used to compute the thermodynamic functions at a given temperature and pressure.

A systematic computational analysis has been performed on a series of fluorinated piperidine derivatives to understand their conformational behavior. nih.govresearchgate.net While this compound was not explicitly included, the study provides valuable data on the thermodynamic stability of different conformers of related molecules. For instance, the free enthalpy differences (ΔG) between axial and equatorial conformers of 3-fluoropiperidine and 3-fluoro-4-methylpiperidine were calculated. nih.govresearchgate.netnih.gov These calculations, performed at the M06-2X/def2-QZVPP level of theory, highlight the subtle interplay of steric and electronic effects in determining conformational preferences. nih.govresearchgate.net

The table below presents a selection of calculated free enthalpy differences for related fluorinated piperidines, which can serve as a reference for estimating the conformational energetics of this compound.

| Compound | Conformer Comparison | ΔG (Gas Phase, kcal/mol) | ΔG (Solvent, kcal/mol) |

| 3-Fluoropiperidine (TFA-analogue) | Equatorial vs. Axial | +0.1 | -0.4 (in CHCl3) |

| 3-Fluoropiperidine (HCl-analogue) | Equatorial vs. Axial | +4.8 | +1.8 (in Water) |

| 3-Fluoropiperidine (NH-analogue) | Equatorial vs. Axial | 0.0 | +0.1 (in Water) |

| 3-Fluoro-4-methylpiperidine (TFA-analogue) | Equatorial vs. Axial | +1.8 | +3.0 (in CHCl3) |

| 3-Fluoro-4-methylpiperidine (HCl-analogue) | Equatorial vs. Axial | +6.2 | +3.6 (in Water) |

| 3-Fluoro-4-methylpiperidine (NH-analogue) | Equatorial vs. Axial | +2.1 | +2.2 (in Water) |

Data sourced from a computational study on the conformational behavior of fluorinated piperidines. nih.govresearchgate.netnih.gov A positive ΔG indicates that the axial conformer is more stable.

These data illustrate that the conformational preference is highly dependent on the substitution pattern and the solvent environment. A similar computational approach for this compound would be necessary to determine its specific thermodynamic properties and conformational landscape.

Derivatization Strategies and Scaffold Modification of 4 Fluoro 3 Methoxy Piperidine

Functionalization of the Piperidine (B6355638) Nitrogen

The secondary amine of the piperidine ring is the most common site for initial derivatization, readily undergoing reactions to introduce a wide variety of substituents.

The nucleophilic nitrogen of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are fundamental for introducing diverse substituents, which can significantly influence the biological activity of the resulting compounds.

N-Alkylation is typically achieved by reacting the piperidine with an alkyl halide (e.g., bromide or iodide) or a tosylate in the presence of a base to neutralize the resulting acid. This process follows an SN2 mechanism. For instance, N-alkylation of piperidine derivatives with phenethyl bromide has been used in the synthesis of various pharmacologically active agents. nih.gov A common procedure involves stirring the piperidine derivative with the alkylating agent and a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).

N-Acylation involves the reaction of the piperidine nitrogen with an acylating agent, such as an acid chloride or an acid anhydride, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the generated acid. This reaction forms a stable amide bond. The use of coupling reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) can facilitate the acylation with carboxylic acids, minimizing side reactions and racemization. umich.edu

| Reaction Type | Reagents & Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | N-Alkyl-piperidine |

| N-Acylation | Acyl chloride (RCOCl), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | N-Acyl-piperidine (Amide) |

| N-Acylation | Carboxylic acid (RCOOH), Coupling agent (e.g., DCC, HOBt), Base | N-Acyl-piperidine (Amide) |

This table presents generalized conditions for N-alkylation and N-acylation of piperidine scaffolds.

Oxidation of the tertiary nitrogen atom in an N-substituted piperidine ring leads to the formation of a piperidine N-oxide. This transformation is typically accomplished using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The resulting N-oxides can exhibit altered physicochemical properties, including increased water solubility and modified metabolic profiles. In some contexts, N-oxides are explored as prodrugs, as they can be converted back to the parent tertiary amine in vivo.

Modification at the 4-Position of the Piperidine Ring

The C4 position, which bears the fluorine atom, is a key site for modification, although direct displacement of the fluoride (B91410) ion is challenging due to the strength of the C-F bond. Therefore, synthetic strategies often involve the introduction of various substituents at the C4-position of a piperidine precursor, followed by fluorination or the use of a fluorinated starting material that allows for subsequent elaboration.

Synthetic approaches toward 4-substituted fluorinated piperidines are of significant interest for creating novel chemical entities. nih.gov Strategies for synthesizing 4-substituted 3,3-difluoropiperidines have been developed, which could be conceptually adapted for 3-fluoro analogs. nih.gov These methods often involve multi-step sequences starting from acyclic precursors or other heterocyclic systems. For example, a 4-piperidone (B1582916) precursor can be used to introduce a wide range of functionalities. The ketone can undergo:

Reduction to a hydroxyl group.

Reductive amination to install amino substituents.

Wittig-type reactions to form carbon-carbon double bonds, which can be further functionalized.

Addition of organometallic reagents (e.g., Grignard or organolithium reagents) to introduce alkyl, aryl, or other carbon-based substituents. nih.gov

Following the modification at C4, fluorination at the C3 position can be pursued, or the synthesis can start from a pre-fluorinated building block where the C4 position is amenable to modification. For instance, the synthesis of 2-allyl-3-fluoropiperidine derivatives has been achieved through electrophilic fluorination of cyclic enamines followed by Lewis acid-mediated nucleophilic substitution. clockss.orgresearchgate.net

| Precursor | Reaction Type | C4-Substituent |

| 4-Piperidone | Reduction (e.g., NaBH₄) | -OH |

| 4-Piperidone | Grignard Reaction (R-MgBr) | -OH, -R |

| 4-Piperidone | Reductive Amination (R₂NH, NaBH(OAc)₃) | -NR₂ |

This table illustrates potential modifications starting from a 4-piperidone precursor before or during the synthesis of the target scaffold.

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C3 position is relatively stable but can be chemically altered through specific reactions, primarily involving cleavage of the ether bond or, less commonly, oxidation.

Direct oxidation of a secondary aliphatic methyl ether, such as the 3-methoxy group on the piperidine ring, to a ketone is a challenging transformation due to the inertness of the ether bond. However, specific methods have been developed for this purpose. One such method utilizes calcium hypochlorite (B82951) under mild acidic conditions to selectively convert secondary methyl ethers into ketones. acs.org The proposed mechanism involves the formation of an oxocarbenium intermediate, which is then trapped by water to form a hemiacetal that collapses to the ketone. acs.org Applying this to 4-fluoro-3-methoxy-piperidine would theoretically yield a 4-fluoro-piperidin-3-one derivative, a potentially valuable intermediate for further functionalization. However, the compatibility of this reaction with the fluorine atom and the piperidine nitrogen would need to be carefully evaluated.

Cleavage of the methyl ether at the C3 position to reveal a hydroxyl group is a more common transformation. This demethylation reaction unmasks a functional group that can be used for subsequent derivatization, such as esterification, etherification, or oxidation. Standard reagents for cleaving aliphatic methyl ethers include strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI), and Lewis acids, most notably boron tribromide (BBr₃).

Boron Tribromide (BBr₃): This is a highly effective reagent for cleaving ethers and typically works well at low temperatures in an inert solvent like dichloromethane (B109758) (CH₂Cl₂).

Hydrobromic Acid (HBr): Aqueous HBr, often with acetic acid as a co-solvent, can cleave methyl ethers at elevated temperatures.

The choice of reagent depends on the presence of other functional groups in the molecule. For example, BBr₃ is often preferred for its high reactivity and ability to be used at low temperatures, which can help preserve sensitive functionalities. The acid-catalyzed cleavage mechanism involves protonation of the ether oxygen, followed by an SN2 attack on the methyl group by a nucleophile (e.g., bromide ion). rsc.org In the context of the this compound scaffold, subsequent protection of the piperidine nitrogen might be necessary before subjecting the molecule to these harsh cleavage conditions.

Reactions Involving the Fluorine Atom

The carbon-fluorine bond is the strongest single bond in organic chemistry, which often renders it inert. Consequently, direct nucleophilic substitution of the fluorine atom on the saturated piperidine ring is challenging and typically requires harsh conditions or specialized activation methods. Unlike fluorine on an aromatic ring, an aliphatic fluorine is a poor leaving group for standard nucleophilic aliphatic substitution (SN2) reactions. However, its strong electron-withdrawing nature can influence the reactivity of adjacent positions. Research into the nucleophilic substitution of fluorine on strained saturated heterocycles, such as fluoroaziridines, has shown that ring strain and electronic effects can dramatically increase reactivity compared to their acyclic counterparts. nih.gov While a piperidine ring is not highly strained, the conformational rigidity and electronic influence of the substituents could potentially be exploited for specific reactions.

While this compound itself is an aliphatic, saturated heterocycle and thus cannot directly undergo Nucleophilic Aromatic Substitution (SNAr), this class of reaction is fundamentally important in the chemistry of fluorinated heterocyclic compounds, particularly heteroaromatics like fluoropyridines. acs.orgyoutube.com The principles of SNAr are often relevant when considering the synthesis of precursors to fluorinated piperidines or when using the piperidine as a nucleophile.

The SNAr mechanism is typically a two-step addition-elimination process. masterorganicchemistry.comlibretexts.org In the first, rate-determining step, a nucleophile attacks the electron-deficient aromatic ring at the carbon bearing the leaving group (e.g., fluorine), breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comstackexchange.com The reaction is completed by the expulsion of the leaving group in the second, faster step, which restores the ring's aromaticity. stackexchange.com

For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orgbyjus.com These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.com In heteroaromatic systems like pyridine, the ring nitrogen atom itself acts as a powerful electron-withdrawing group, activating the ring for nucleophilic attack, especially at the α (2-) and γ (4-) positions. youtube.com

The this compound scaffold, specifically its secondary amine, can act as a potent nucleophile in SNAr reactions with activated fluoroarenes or fluoropyridines to create more complex molecules. researchgate.net

| Aromatic Substrate | Nucleophile | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Fluoropyridine | Amines, Alcohols, Thiols | Mild; Base (e.g., K2CO3), Solvent (e.g., DMF) | 2-Substituted Pyridines | acs.org |

| p-Nitrophenyl fluoride | Methoxide (B1231860) | Base, Solvent | p-Nitroanisole | masterorganicchemistry.com |

| 2-Methoxy-3-nitropyridine | Piperidine, Morpholine | Aqueous solution, 20°C | 2-(Piperidin/Morpholin)-3-nitropyridine | researchgate.net |

| 2,5-Dichloropyrimidine | Thiolate | 1 equivalent of nucleophile | Regioselective substitution at C2 | youtube.com |

Design Principles for Scaffold Derivatization

The derivatization of a molecular scaffold like this compound is guided by the goal of systematically modifying its structure to explore chemical space and optimize properties for a specific application. The existing functional groups—a secondary amine, a fluorine atom, and a methoxy group—provide distinct handles for chemical modification. The piperidine ring itself, being the most common heterocycle in approved drugs, offers a robust and privileged framework for building molecular complexity. nih.govresearchgate.net

Regioselectivity refers to the control over which position on the molecule reacts, while chemoselectivity is the ability to react with one functional group in the presence of others. For this compound, the secondary amine is the most nucleophilic and sterically accessible site, making it the primary target for a wide range of chemoselective modifications.

N-Functionalization : The nitrogen atom can be readily derivatized via N-alkylation, N-arylation, N-acylation, sulfonylation, and reductive amination. These reactions are typically high-yielding and allow for the introduction of a vast array of substituents.

C-H Functionalization : Direct modification of the ring's C-H bonds is more challenging but offers powerful strategies for late-stage derivatization. nih.gov Modern methods, such as those employing photoredox catalysis or dirhodium catalysts, can achieve site-selective C-H functionalization, often at the C2 (α-amino) position, which is electronically activated by the adjacent nitrogen atom. nih.govd-nb.infonih.gov The electronic effects of the fluorine and methoxy groups at the C4 and C3 positions, respectively, would be expected to influence the regioselectivity of such reactions. For instance, the inductive electron-withdrawing effect of the fluorine atom might deactivate adjacent C-H bonds toward certain types of activation. nih.gov

Derivatization via Piperidynes : Advanced methods involving the generation of highly reactive intermediates like 3,4-piperidynes from appropriately substituted piperidines allow for the synthesis of annulated piperidine scaffolds through cycloaddition reactions. nih.gov

The introduction of diverse chemical functionalities is key to modulating the biological activity and physicochemical properties of the this compound scaffold. The secondary amine serves as the most versatile point for diversification.

| Reaction Type | Reagents & Conditions | Functionality Introduced | Key Features |

|---|---|---|---|

| N-Alkylation | Alkyl halides (R-X), Base (e.g., K2CO3) | Alkyl groups | Simple, versatile method to add carbon chains. |

| N-Arylation | Aryl halides, Palladium or Copper catalyst (e.g., Buchwald-Hartwig amination) | Aryl, Heteroaryl groups | Forms a C-N bond to an aromatic system. |

| N-Acylation | Acyl chlorides (RCOCl) or Anhydrides, Base | Amide functionality | Reduces nitrogen basicity; introduces hydrogen bond acceptors. |

| Reductive Amination | Aldehydes/Ketones, Reducing agent (e.g., NaBH(OAc)3) | Substituted N-alkyl groups | Forms C-N bond without over-alkylation. |

| α-Amino C-H Arylation | Cyano(hetero)arenes, Photoredox catalyst (e.g., Ir(ppy)3) | Aryl, Heteroaryl groups at C2/C6 | Direct C-H functionalization for late-stage modification. nih.gov |

| Carbene C-H Insertion | Diazoacetates, Rhodium catalyst | Ester-containing alkyl groups at C2, C3, or C4 | Catalyst and directing group control regioselectivity. d-nb.infonih.gov |

Through these and other synthetic strategies, the this compound core can be elaborated into a diverse library of compounds. For example, functionalization can be used to append pharmacophores, modify solubility, or tune the three-dimensional shape of the molecule to optimize interactions with biological targets. whiterose.ac.uk The strategic placement of fluorine and methoxy groups provides a starting point with defined stereoelectronic properties, which can be leveraged to achieve highly controlled and selective modifications of the piperidine scaffold. acs.org

Applications in Medicinal Chemistry and Chemical Biology

Utility as Chiral Building Blocks in Drug Discovery

The piperidine (B6355638) ring is one of the most prevalent saturated nitrogen-containing heterocyclic systems found in pharmaceuticals. scientificupdate.comnih.gov When functionalized with substituents like fluorine and methoxy (B1213986) groups, it creates chiral centers, making it a valuable chiral building block. The stereochemistry of these substituents can significantly influence a molecule's interaction with biological targets, leading to improved potency and selectivity. researchgate.net The synthesis of such chiral intermediates is a critical aspect of creating effective and safe medicines. nih.govnih.gov

The development of synthetic methods to access these complex building blocks is an active area of research. Strategies often focus on the diastereoselective synthesis of substituted fluorinated piperidines, which can be challenging but offers access to novel chemical space. nih.govnih.gov The use of fluorinated building blocks is a dominant approach in drug discovery, with a clear trend toward incorporating more complex fluorinated aliphatic and heterocyclic compounds. nih.gov

The 4-fluoro-3-methoxy-piperidine moiety serves as a key precursor for the synthesis of more complex pharmaceutical agents. nih.gov Its structure can be strategically modified to generate libraries of compounds for screening against various biological targets. For instance, derivatives of fluorinated piperazines and piperidines have been prepared and evaluated for their binding affinity at dopamine (B1211576) D2 and D3 receptors. researchgate.netscispace.com The synthesis of all-cis-(multi)fluorinated piperidines through methods like dearomatization-hydrogenation processes has enabled their application in creating analogues of commercial drugs. nih.gov This highlights the role of such fluorinated scaffolds as foundational elements in constructing sophisticated molecules with desired therapeutic profiles.

Modulation of Biological Targets (General Mechanisms)

The strategic placement of fluorine can lead to more stable conformations, enhancing binding affinity to target proteins. ucd.ie Furthermore, the combination of the piperidine ring and its substituents can interact with specific pockets in receptors or enzymes, leading to agonistic or antagonistic activity. The modulation of the piperidine nitrogen's basicity is a key strategy; for example, introducing a fluorine atom can alter the pKa to a range that reduces off-target effects, such as interactions with the hERG potassium ion channel, thereby improving the cardiovascular safety profile of a drug candidate. scientificupdate.com

Derivatives containing the fluorinated piperidine scaffold have been extensively studied for their interaction with various receptors, particularly dopamine receptors and the serotonin (B10506) transporter (SERT).